molecular formula C10H8N4O B1200173 3-amino-5H-pyrimido[5,4-b]indol-4-one CAS No. 110963-32-1

3-amino-5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B1200173
CAS No.: 110963-32-1
M. Wt: 200.2 g/mol
InChI Key: BJLPBOXGVIESSZ-UHFFFAOYSA-N
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Description

The chemical compound 3-amino-5H-pyrimido[5,4-b]indol-4-one is a versatile intermediate belonging to a class of fused heterocycles recognized as privileged structures in medicinal chemistry due to their ability to bind to multiple biological receptors with high affinity . This scaffold serves as a critical core structure for the development of novel bioactive molecules, with significant research focused on its potential as a small-molecule agonist for the Toll-like Receptor 4 (TLR4) pathway and as a non-nucleoside inhibitor of the HIV-1 reverse transcriptase enzyme . Derivatives of the pyrimido[5,4-b]indole scaffold have been identified as potent, non-lipid-like activators of the TLR4/MD-2 complex, a key pattern-recognition receptor of the innate immune system . Structure-Activity Relationship (SAR) studies highlight that specific substitutions on the core scaffold are crucial for optimizing potency and can induce the production of TLR4-dependent cytokines and chemokines, making these compounds valuable tools for immunology research and vaccine adjuvant development . Furthermore, related pyrimido[5,4-b]indole analogs have demonstrated promising in vitro inhibitory activity against wild-type and mutant strains of HIV-1 reverse transcriptase, positioning them as important leads in the search for new antiretroviral agents . The structural features of this compound class, particularly the planarity and hydrogen-bonding capabilities offered by the 3-amino and 4-one groups, are essential for mediating these target-specific interactions . This product is supplied For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-amino-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-14-5-12-8-6-3-1-2-4-7(6)13-9(8)10(14)15/h1-5,13H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLPBOXGVIESSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355672
Record name 4H-Pyrimido[5,4-b]indol-4-one, 3-amino-3,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110963-32-1
Record name 4H-Pyrimido[5,4-b]indol-4-one, 3-amino-3,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing the 3 Amino 5h Pyrimido 5,4 B Indol 4 One Scaffold Within Contemporary Heterocyclic Chemistry Research

The study of heterocyclic compounds is a cornerstone of medicinal chemistry, with fused ring systems often exhibiting potent and selective biological activities. The 3-amino-5H-pyrimido[5,4-b]indol-4-one scaffold represents a confluence of the well-established pharmacophores of pyrimidine (B1678525) and indole (B1671886), creating a unique molecular architecture with considerable therapeutic potential.

Synthetic Methodologies for 3 Amino 5h Pyrimido 5,4 B Indol 4 One and Its Structural Analogs

De Novo Synthetic Routes to the Pyrimido[5,4-b]indolone Core

The fundamental assembly of the pyrimido[5,4-b]indolone ring system can be achieved through various reactions that build the pyrimidine (B1678525) ring onto a pre-existing indole (B1671886) structure.

A primary method for constructing the pyrimido[5,4-b]indolone core involves the cyclocondensation of a functionalized indole with a single-carbon or nitrogen-containing reagent to form the pyrimidine ring. A direct and effective synthesis involves condensing ethyl 3-aminoindole-2-carboxylate with formamide (B127407) to yield 5H-pyrimido[5,4-b]indol-4-one. researchgate.net

More advanced strategies employ palladium-catalyzed reactions. For instance, pyrimido[5,4-b]indoles can be synthesized through a one-pot procedure involving the Pd-catalyzed amidation of 2-formyl-3-haloindoles, followed by cyclization. researchgate.netrsc.org Another approach utilizes N-(3-carbonyl-1-(substituted)-1H-indol-2-yl)amides, which undergo cyclization with ammonium (B1175870) formate (B1220265) in tert-butanol (B103910) at elevated temperatures to form the desired pyrimido[5,4-b]indole scaffold. rsc.org

Table 1: Examples of Cyclocondensation Reactions

Starting Material Reagents & Conditions Product Reference
Ethyl 3-aminoindole-2-carboxylate Formamide 5H-Pyrimido[5,4-b]indol-4-one researchgate.net
2-Formyl-3-haloindoles Amides, Pd catalyst Pyrimido[5,4-b]indoles researchgate.netrsc.org
N-(3-carbonyl-1-(substituted)-1H-indol-2-yl)amides HCOONH4, t-BuOH, 110 °C Pyrimido[5,4-b]indoles rsc.org

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like pyrimidoindoles in a single step from simple precursors. mdpi.com While many reported MCRs lead to the isomeric 9H-pyrimido[4,5-b]indole system, the strategies are relevant to the assembly of fused pyrimidine-indole scaffolds. mdpi.comnih.govsharif.edu A notable example is a four-component reaction using indole-3-carboxaldehyde, an aromatic aldehyde, and ammonium iodide under metal-free conditions to construct the pyrimidine ring. mdpi.com In this process, ammonium iodide serves as the source for both nitrogen atoms in the newly formed pyrimidine ring. mdpi.com

This strategy is highlighted by its wide substrate scope and good functional group tolerance, allowing for the synthesis of a variety of substituted derivatives. mdpi.com

Table 2: Four-Component Synthesis of Substituted 9H-Pyrimido[4,5-b]indoles

Indole-3-carboxaldehyde Aromatic Aldehyde Key Reagents Product Example Yield Reference
Indole-3-carboxaldehyde Benzaldehyde NH4I, NaIO4, I2 2-Phenyl-9H-pyrimido[4,5-b]indole 73% mdpi.com
Indole-3-carboxaldehyde 4-Chlorobenzaldehyde NH4I, NaIO4, I2 2-(4-Chlorophenyl)-9H-pyrimido[4,5-b]indole 71% mdpi.com
Indole-3-carboxaldehyde 3-Methoxybenzaldehyde NH4I, NaIO4, I2 2-(3-Methoxyphenyl)-9H-pyrimido[4,5-b]indole 91% mdpi.com
6-Fluoroindole-3-carboxaldehyde Benzaldehyde NH4I, NaIO4, I2 6-Fluoro-2-phenyl-9H-pyrimido[4,5-b]indole 57% mdpi.com

Note: The products listed are of the pyrimido[4,5-b]indole isomeric system but illustrate the MCR strategy.

Methyl 3-amino-1H-indole-2-carboxylates are versatile precursors for the synthesis of a range of 5H-pyrimido[5,4-b]indole derivatives. researchgate.net These reactions typically involve condensation with electrophilic reagents to build the pyrimidine portion of the molecule.

The reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates leads to the formation of 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones. researchgate.net Similarly, using aryl isothiocyanates as the reaction partner affords 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones. researchgate.net Furthermore, reactions with cyanamide (B42294) derivatives, such as benzoylcyanamide, result in N-(4-oxo-4,5-dihydro-3H-pyrimido-[5,4-b]indol-2-yl)benzamides. researchgate.net

Table 3: Synthesis of Pyrimido[5,4-b]indole Derivatives from Methyl 3-Amino-1H-indole-2-carboxylates

Indole Precursor Reagent Product Type Reference
Methyl 3-amino-1H-indole-2-carboxylate Aryl isocyanate 3-Aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione researchgate.net
Methyl 3-amino-1H-indole-2-carboxylate Aryl isothiocyanate 3-Aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one researchgate.net
Methyl 3-amino-1H-indole-2-carboxylate Benzoylcyanamide N-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)benzamide researchgate.net

Functionalization and Derivatization Approaches for 3-amino-5H-pyrimido[5,4-b]indol-4-one Derivatives

Once the core pyrimido[5,4-b]indolone scaffold is assembled, further chemical diversity can be introduced by modifying the pyrimidine and indole rings.

The pyrimidine ring of the scaffold offers sites for regioselective functionalization, particularly at the C4 position. A common strategy involves converting the C4-carbonyl group of 5H-pyrimido[5,4-b]indol-4-one into a more reactive leaving group. researchgate.net Treatment with phosphorus oxychloride (POCl3) yields the 4-chloro-5H-pyrimido[5,4-b]indole intermediate. researchgate.net This chloro derivative is susceptible to nucleophilic substitution, allowing for the introduction of various amino groups. For example, reaction with amines like morpholine (B109124) or piperidine (B6355638) furnishes the corresponding 4-amino-5H-pyrimido[5,4-b]indoles. researchgate.net

Alternatively, the C4-carbonyl can be converted to a thione using reagents like phosphorus pentasulfide. The resulting 5H-pyrimido[5,4-b]indole-4-thione can then be reacted with hydrazine (B178648) to produce 4-hydrazino-5H-pyrimido[5,4-b]indole. researchgate.net

Table 4: Functionalization at the C4-Position of the Pyrimidine Ring

Precursor Reagent(s) Intermediate Final Reagent Product Reference
5H-Pyrimido[5,4-b]indol-4-one POCl3 4-Chloro-5H-pyrimido[5,4-b]indole Morpholine 4-Morpholino-5H-pyrimido[5,4-b]indole researchgate.net
5H-Pyrimido[5,4-b]indol-4-one POCl3 4-Chloro-5H-pyrimido[5,4-b]indole Piperidine 4-Piperidino-5H-pyrimido[5,4-b]indole researchgate.net
5H-Pyrimido[5,4-b]indol-4-one P4S10 5H-Pyrimido[5,4-b]indole-4-thione Hydrazine 4-Hydrazino-5H-pyrimido[5,4-b]indole researchgate.net

The indole portion of the scaffold also provides opportunities for modification. The indole nitrogen (N-5) can be functionalized, for instance, through alkylation. nih.gov Studies have shown that the introduction of short alkyl substituents at the N-5 position can influence the biological properties of the molecule. nih.gov

Additionally, derivatives can be synthesized from indole precursors that already bear substituents on the benzene (B151609) ring. This approach allows for the incorporation of a wide range of functional groups, such as methyl, bromo, fluoro, and methoxy (B1213986) groups, at various positions of the indole moiety, thereby systematically altering the properties of the final pyrimido[5,4-b]indole product. mdpi.com

Stereochemical Control in Derivativatization Processes

Achieving stereochemical control during the derivatization of the pyrimido[5,4-b]indolone core is crucial for optimizing biological activity. The spatial arrangement of substituents can significantly influence interactions with biological targets. Researchers have employed various strategies to introduce and control chirality in these molecules.

One common approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. For instance, sulfur-based chiral auxiliaries derived from amino acids have proven effective in asymmetric synthesis. scielo.org.mx These auxiliaries can be attached to a precursor of the pyrimido[5,4-b]indolone system, guiding the addition of subsequent functional groups in a stereospecific manner before being cleaved to yield the enantiomerically enriched final product. scielo.org.mx The ease of preparation, high degree of diastereoselectivity, and straightforward removal make these auxiliaries a valuable tool. scielo.org.mx

Asymmetric catalysis offers another powerful method for establishing stereocenters. This technique utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. Peptidomimetic-based asymmetric catalysts, for example, have emerged as a promising class of organocatalysts. mdpi.com Their modular and tunable structures, combined with their biomimetic features, make them well-suited for catalyzing enantioselective transformations in the synthesis of complex heterocyclic systems. mdpi.com

The derivatization of the pyrimido[5,4-b]indole scaffold at the N-3 and N-5 positions has been a key focus. nih.govnih.gov Synthetic modifications at these positions can lead to differential biological effects. nih.govnih.gov For example, the introduction of specific alkyl or aryl groups can influence the molecule's ability to modulate immune responses. nih.gov

Table 1: Strategies for Stereochemical Control

Strategy Description Example Application
Chiral Auxiliaries Temporary incorporation of a chiral molecule to direct stereochemistry. Use of sulfur-based auxiliaries derived from amino acids in the synthesis of chiral intermediates. scielo.org.mx
Asymmetric Catalysis Use of a chiral catalyst to produce an enantiomerically enriched product. Application of peptidomimetic catalysts in enantioselective reactions. mdpi.com

| Substituent Modification | Introduction of specific groups at key positions to influence stereochemistry and activity. | Derivatization at the N-3 and N-5 positions of the pyrimido[5,4-b]indole scaffold. nih.govnih.gov |

Sustainable and Catalytic Methodologies in Pyrimido[5,4-b]indolone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds, including pyrimido[5,4-b]indolones, to minimize environmental impact and enhance efficiency.

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.innih.gov Key principles applied to the synthesis of pyrimido[5,4-b]indolones and related heterocycles include:

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, flammable, and toxic. The use of water or solvent-free conditions represents a significant green improvement. sharif.eduresearchgate.net For example, the synthesis of pyrimido[4,5-b]quinolines has been successfully carried out in water using a magnetically separable catalyst. researchgate.net

Energy Efficiency: Microwave-assisted synthesis and mechanochemical methods, such as ball milling, can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.inrsc.org Ultrasound-assisted synthesis has also been employed for the efficient preparation of pyrimido[4,5-b]quinolindiones. nih.govresearchgate.net

Catalysis: Catalytic reactions are inherently greener than stoichiometric ones as they reduce waste by using small amounts of catalysts that can be recycled and reused. rasayanjournal.co.in The use of heterogeneous catalysts, particularly magnetic nanocatalysts, simplifies product purification and catalyst recovery. sharif.edusharif.edu

Multi-component Reactions (MCRs): MCRs are atom-economical processes where three or more reactants are combined in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. rasayanjournal.co.inresearchgate.net The synthesis of various pyrimido[4,5-b]quinoline derivatives has been achieved through efficient MCRs. nih.govacs.org

Table 2: Green Chemistry Approaches in Pyrimidine Synthesis

Green Chemistry Principle Application in Pyrimidine Synthesis Reference
Safer Solvents Use of water as a solvent, solvent-free conditions. sharif.eduresearchgate.net
Energy Efficiency Microwave-assisted synthesis, mechanochemistry (ball milling), ultrasound irradiation. rasayanjournal.co.inrsc.orgnih.govresearchgate.net
Catalysis Use of reusable heterogeneous and magnetic nanocatalysts. sharif.edusharif.edu

While transition-metal catalysts are highly effective, concerns about their cost, toxicity, and potential for product contamination have driven the development of metal-free alternatives.

Transition-metal-free synthesis has emerged as a powerful strategy. For instance, a four-component synthesis of 9H-pyrimido[4,5-b]indoles has been developed using ammonium iodide as the nitrogen source under transition-metal-free conditions. mdpi.comresearchgate.net This method involves a [4+2] annulation reaction where four new C-N bonds are formed in a single pot. mdpi.comresearchgate.net Similarly, the synthesis of 5-amino-1,2,3-triazoles has been achieved through a transition-metal-free nucleophilic addition/cyclization of carbodiimides with diazo compounds. rsc.org

Organocatalysis , the use of small organic molecules to catalyze reactions, offers another green and efficient alternative. Trityl chloride has been used as a neutral and commercially available organocatalyst for the multicomponent synthesis of pyrimido[4,5-b]quinolines. nih.gov This approach avoids the use of harsh acidic or basic conditions. nih.gov The synthesis of pyrimido[5,4-c]pyridazines has been accomplished using a domino process involving an aza-Wittig reaction/heterocyclization, which can be facilitated by organocatalysts. researchgate.net

Advanced Synthetic Techniques: Flow Chemistry and Automated Synthesis for Pyrimido[5,4-b]indolone Libraries

The need for rapid synthesis and screening of large numbers of compounds for drug discovery has spurred the adoption of advanced synthetic techniques.

Flow chemistry , where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including enhanced safety, improved reaction control, and ease of scalability. While specific examples for this compound are not prevalent in the searched literature, the principles are broadly applicable to heterocyclic synthesis. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities.

Automated synthesis platforms, often coupled with high-throughput screening, are instrumental in the generation of large libraries of compounds for structure-activity relationship (SAR) studies. nih.gov The synthesis of various pyrimido[5,4-b]indole derivatives has been a subject of such studies to explore their potential as TLR4 agonists. nih.gov Efficient microwave-assisted chemical processes have been applied to the synthesis of arrays of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives, which are structurally related to pyrimidoindoles. researchgate.net These techniques enable the rapid exploration of chemical space around the pyrimido[5,4-b]indolone scaffold, facilitating the identification of lead compounds with optimized properties. nih.gov

Advanced Spectroscopic and Mechanistic Characterization Techniques for 3 Amino 5h Pyrimido 5,4 B Indol 4 One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-amino-5H-pyrimido[5,4-b]indol-4-one derivatives. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assign the precise location of each atom within the fused heterocyclic system.

In ¹H NMR spectra of the parent compound, distinct signals are expected for the protons on the indole (B1671886) and pyrimidine (B1678525) rings. The chemical shifts of the aromatic protons are influenced by the electron-donating and -withdrawing nature of the fused rings and substituents. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), while the amino (NH₂) protons also present as a characteristic signal whose position can be confirmed by D₂O exchange. mdpi.com

¹³C NMR spectroscopy complements the proton data, providing chemical shifts for all carbon atoms, including the quaternary carbons of the fused ring system and the carbonyl carbon (C4), which typically resonates in the δ 160-170 ppm range. mdpi.com The combination of ¹H and ¹³C data allows for the complete assignment of the carbon skeleton. Advanced techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming the connectivity between different parts of the molecule, for instance, by observing correlations between the indole protons and the carbons of the pyrimidine ring.

Table 1: Representative NMR Spectroscopic Data for the this compound Scaffold. (Data are illustrative, based on similar structures).
TechniqueAssignmentExpected Chemical Shift (δ, ppm)Key Observations
¹H NMR (DMSO-d₆)Ar-H (Indole)7.0 - 8.0Multiplets corresponding to the 4 protons on the benzo-fused ring.
C2-H~8.5Singlet for the proton on the pyrimidine ring.
NH₂~6.5 - 7.5Broad singlet, disappears upon D₂O exchange.
N5-H (Indole)> 11.0Broad singlet for the indole nitrogen proton.
¹³C NMR (DMSO-d₆)Ar-C (Indole)110 - 140Signals for the aromatic carbons of the indole ring.
C=O (Amide)~165Quaternary carbon signal for the C4-one.
Pyrimidine Ring Carbons145 - 160Signals for C2, C4a, C5a, C9a.

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Advanced mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is critical for the characterization of this compound derivatives. HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition, confirming the molecular formula. mdpi.com

Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used to generate ions for MS analysis. The subsequent fragmentation of the molecular ion in the mass spectrometer provides a structural fingerprint. The study of these fragmentation pathways helps to confirm the proposed structure. For indole derivatives, characteristic fragmentation often involves the loss of small, stable molecules. scirp.org In the case of this compound, key fragmentation steps would likely include:

Loss of Carbon Monoxide (CO): A common fragmentation for carbonyl-containing compounds.

Loss of HCN: A characteristic fragmentation pattern for the indole ring system. scirp.org

Cleavage of the amino group: Loss of NH₂ or related fragments.

Tandem MS (MS/MS) experiments can further elucidate these pathways by selecting a specific fragment ion and inducing its further fragmentation, providing a detailed map of the molecule's gas-phase decomposition. nih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound (C₁₀H₇N₅O).
SpeciesFormulaCalculated m/zOrigin
[M+H]⁺C₁₀H₈N₅O⁺214.0723Molecular Ion (ESI)
[M]⁺˙C₁₀H₇N₅O⁺˙213.0645Molecular Ion (EI)
[M-CO]⁺˙C₉H₇N₅⁺˙185.0701Loss of carbon monoxide from the pyrimidone ring.
[M-HCN]⁺˙C₉H₆N₄O⁺˙186.0536Loss of hydrogen cyanide from the indole moiety.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. For derivatives of this compound that can be grown into suitable single crystals, this technique provides precise data on bond lengths, bond angles, and torsional angles. mdpi.commdpi.com This information confirms the connectivity of the fused ring system and reveals the planarity or deviation from planarity of the molecule.

Furthermore, X-ray analysis elucidates the conformational details and intermolecular interactions that govern the crystal packing. beilstein-journals.org These interactions, such as hydrogen bonding involving the amino group, the indole N-H, and the carbonyl oxygen, as well as π-π stacking between the aromatic rings, are critical for the supramolecular architecture. mdpi.com For chiral derivatives, X-ray crystallography can determine the absolute stereochemistry (R or S configuration) of each stereocenter, which is essential information that cannot be obtained from NMR or MS alone.

Table 3: Representative Crystallographic Data Parameters for a Fused Heterocyclic System.
ParameterDescriptionTypical Information Gained
Crystal System & Space GroupDescribes the symmetry of the crystal lattice (e.g., Monoclinic, P2₁/c).Fundamental symmetry properties of the solid-state arrangement. mdpi.com
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the basic repeating unit of the crystal.Provides the volume and shape of the repeating crystal unit. mdpi.com
Bond Lengths (Å)The distance between the nuclei of two bonded atoms (e.g., C=O, N-H).Confirms bond orders (single, double, triple) and identifies any unusual bond strain.
Bond Angles (°)The angle formed between three connected atoms (e.g., C-N-C).Reveals the geometry around each atom and distortions from ideal geometries.
Torsion Angles (°)The angle between two planes defined by four atoms.Defines the conformation of the molecule and the planarity of the ring systems. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and powerful method for identifying the functional groups present in a molecule. cardiff.ac.uk These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. The differences in IR and Raman spectra can also be used to distinguish between different crystalline forms, or polymorphs, of the same compound. americanpharmaceuticalreview.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the indole N-H typically appear in the 3200-3500 cm⁻¹ region. The C=O stretching vibration of the pyrimidone ring is a strong, prominent band usually found between 1650 and 1700 cm⁻¹. Vibrations corresponding to C=N and C=C bonds within the aromatic rings appear in the 1500-1650 cm⁻¹ region. nih.gov Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the carbon skeleton, which may be weak in the IR spectrum. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Spectrum
N-H StretchAmine (NH₂) and Indole (NH)3200 - 3500IR
C-H StretchAromatic3000 - 3100IR, Raman
C=O StretchAmide/Ketone1650 - 1700IR (Strong), Raman (Weak)
C=C / C=N StretchAromatic Rings1500 - 1650IR, Raman
N-H BendAmine (NH₂)1580 - 1650IR

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Elucidation of Enantiopure Analogs

While the parent this compound is an achiral molecule, many of its biologically active derivatives are chiral, possessing one or more stereocenters. For these enantiopure analogs, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for elucidating their absolute stereochemistry. mgcub.ac.in

These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. mgcub.ac.in A CD spectrum plots the difference in absorption of left and right circularly polarized light against wavelength, resulting in positive or negative bands known as Cotton effects. The sign and magnitude of these Cotton effects are unique to a specific enantiomer (e.g., the R- vs. the S-enantiomer). By comparing the experimental CD spectrum of an unknown compound to that of a similar compound with a known absolute configuration, or to spectra predicted by quantum-chemical calculations, the stereochemistry can be assigned. This is particularly crucial in pharmaceutical development, where the different enantiomers of a drug often exhibit vastly different biological activities and metabolic profiles. nih.gov For instance, studies on enantiopure 9H-pyrimido[4,5-b]indoles have successfully used these principles to identify the more potent GSK-3β inhibitor, or eutomer. nih.gov

Exploration of Molecular and Cellular Targets for 3 Amino 5h Pyrimido 5,4 B Indol 4 One at a Fundamental Biological Level

Enzymatic Inhibition Studies with Isolated Biochemical Systems

Derivatives of the 5H-pyrimido[5,4-b]indol-4-one class have been evaluated against several enzyme families, revealing specific inhibitory profiles.

Research into 9H-pyrimido[5,4-b]indol-4-amine derivatives, which are structurally analogous to the titular compound, has identified them as inhibitors of certain serine/threonine kinases. nih.gov A study evaluated these compounds against a panel of four kinases from the CMGC family: CDK5/p25, CK1δ/ε, GSK3α/β, and DYRK1A. nih.gov While most tested compounds were inactive against CDK5/p25 and GSK3α/β, several demonstrated inhibitory activity against CK1δ/ε and DYRK1A, primarily in the micromolar range. nih.gov

Notably, some derivatives displayed submicromolar potency. For instance, a 9H-pyrimido[4,5-b]indole isomer exhibited an IC₅₀ value of 0.7 µM against CK1δ/ε. nih.gov Another compound, an 8-Nitro-5H-pyrimido[5,4-b]indol-4-amine derivative, showed activity against DYRK1A with an IC₅₀ of 7.6 μM. nih.gov These findings suggest that the pyrimido[5,4-b]indole skeleton is a promising scaffold for developing inhibitors targeting specific members of the CMGC kinase family. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Pyrimido[5,4-b]indol-4-amine Derivatives This table is interactive. Click on the headers to sort the data.

Compound Series Substitution Target Kinase IC₅₀ (µM) Source
9H-pyrimido[5,4-b]indol-4-amines Various CK1δ/ε Micromolar range nih.gov
8-Nitro-5H-pyrimido[5,4-b]indol-4-amines N/A DYRK1A 7.6 nih.gov
9H-pyrimido[4,5-b]indol-4-amines N/A CK1δ/ε 0.7 nih.gov
All tested series N/A CDK5/p25 Inactive nih.gov

A series of 4-amino-7,8-dimethoxy-5H-pyrimido[5,4-b]indole derivatives have been synthesized and evaluated as inhibitors of phosphodiesterases (PDEs). nih.govresearchgate.net These compounds showed inhibitory effects on cGMP-inhibited PDE (CGI-PDE) isolated from bovine heart, as well as on PDEs from human platelets. nih.govresearchgate.net The inhibitory profile indicates a potential for these compounds to modulate intracellular levels of cyclic nucleotides like cAMP and cGMP, which are crucial second messengers in cellular signaling. mdpi.com The inhibition of these enzymes is associated with effects such as inotropy and vasodilation. nih.gov The most active compounds in this series also demonstrated inhibition of blood platelet aggregation induced by ADP and arachidonic acid (AA). nih.gov

Table 2: Phosphodiesterase Inhibitory Activity of 4-amino-7,8-dimethoxy-5H-pyrimido[5,4-b]indole Derivatives This table is interactive. You can filter the data by selecting options from the dropdown menus.

Compound Target PDE Source Effect Associated Activity Source
Series of 4-amino-7,8-dimethoxy derivatives Bovine Heart (CGI-PDE) Inhibition Inotropic Activity nih.govresearchgate.net
Series of 4-amino-7,8-dimethoxy derivatives Human Platelets Inhibition Platelet Aggregation Inhibition nih.gov

While direct studies on 3-amino-5H-pyrimido[5,4-b]indol-4-one are limited, research on related heterocyclic amines provides insight into potential interactions with other enzyme families. For example, 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), a structurally related compound, was identified as a potent and reversible competitive inhibitor of type A monoamine oxidase (MAO-A) from human brain synaptosomes, with a Ki value of 0.84 µM. nih.gov The metabolic activation of Trp-P-2 has been shown to be dependent on rat liver enzymes, specifically microsomal mixed-function oxidases, requiring NADPH for its activity. nih.gov

Furthermore, the related compound 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) has been shown to inhibit the DNA repair enzyme T4 endonuclease V. nih.gov The proposed mechanism involves the intercalation of Trp-P-1 into the DNA molecule, which alters the DNA conformation and subsequently inhibits the binding of the repair enzyme to sites of UV-induced damage. nih.gov

Modulation of Cellular Pathways and Processes by this compound in Isolated Cell Lines

Detailed mechanistic studies on how this compound affects cellular pathways in isolated cell lines are not present in the current body of scientific literature. The following subsections outline the specific areas where data is lacking.

Cell Cycle Regulation and Checkpoint Perturbation in Mechanistic Studies

There are no available research findings that describe the effects of this compound on cell cycle regulation or checkpoint perturbation. Studies on related but distinct compounds, such as 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), have shown effects on the cell cycle, including S-phase arrest. However, these findings cannot be extrapolated to this compound without direct experimental evidence.

Autophagy and Other Cellular Homeostasis Processes

An examination of published research reveals no data on the modulation of autophagy or other cellular homeostasis processes by this compound. Autophagy is a critical degradation pathway for maintaining cellular health, and its modulation is a key area of pharmacological research. The role, if any, of this compound in influencing autophagic flux or other homeostatic mechanisms has not been determined.

Biophysical Characterization of Protein-Ligand Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

There is no published biophysical data from techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the direct binding of this compound to any protein target. These methods are crucial for determining the binding affinity (K_D), kinetics (k_a, k_d), and thermodynamic parameters (ΔH, ΔS) of protein-ligand interactions. While such techniques have been used to study the binding of other inhibitors to their targets, this level of detailed biophysical analysis for this compound is not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Amino 5h Pyrimido 5,4 B Indol 4 One Derivatives

Design Principles for Scaffold Modification and Rational Analog Synthesis

The primary goal in modifying the pyrimido[5,4-b]indole scaffold is to explore and optimize interactions with specific biological targets. nih.govnih.gov A key design principle involves systematically altering different positions of the core structure to identify the pharmacophore—the essential molecular features required for a desired biological effect. nih.gov This rational approach allows researchers to enhance potency, selectivity, and other pharmacological properties. nih.gov

One common strategy is scaffold truncation, where parts of the lead compound, such as the benzo ring, are systematically removed to determine the minimum structural requirements for activity. nih.gov Conversely, another approach involves adding substituents to the scaffold to probe for additional binding interactions. nih.govnih.gov For instance, in the development of Toll-like receptor 4 (TLR4) agonists, the initial lead compound, a substituted pyrimido[5,4-b]indole, served as a starting point for extensive optimization. nih.gov Modifications were strategically planned for three main areas: the carboxamide group, the N3 position, and the N5 position. nih.gov

Similarly, in the design of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, the 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine scaffold was specifically designed to be an ATP-competitive inhibitor. nih.gov The synthesis of analogs involved creating a common intermediate, which then allowed for the introduction of various substituted anilines at the C4 position via nucleophilic displacement. nih.gov This method facilitates the generation of a library of compounds to systematically probe the structure-activity relationship. nih.govresearchgate.net The overarching design principle is to position the pyrimido[5,4-b]indole ring within the adenine-binding pocket of the target kinase, while appended groups are used to secure interactions with adjacent regions, thereby enhancing affinity and selectivity. nih.gov

Positional and Substituent Effects on Molecular Recognition and Binding Affinity

The biological activity of pyrimido[5,4-b]indolone derivatives is highly sensitive to the nature and position of substituents on the tricyclic core.

N5 Position: Substitution at the N5 position has been shown to modulate the compound's properties. In studies on TLR4 agonists, introducing short alkyl substituents at N5 successfully reduced the cytotoxicity of the parent compound while preserving its agonist activity. nih.govnih.gov This led to the identification of an N5-methyl derivative as a semi-optimized lead compound for further development. nih.gov

N3 and Carboxamide Positions: Modifications at the N3 position, often involving different carboxamides, can have a profound impact on the signaling pathway stimulated. nih.gov For example, a subset of derivatives bearing phenyl and substituted phenyl carboxamides demonstrated a differential effect on TLR4-dependent cytokine production. nih.gov These compounds induced lower levels of interleukin-6 (IL-6) while maintaining relatively high production of interferon gamma-induced protein 10 (IP-10), indicating a preferential stimulation of the type I interferon pathway over the NF-κB pathway. nih.gov

C7 and C8 Positions: The benzo ring of the indole (B1671886) system provides another crucial site for modification. Efforts to enhance TLR4 activity focused on adding a variety of hydrophobic and hydrogen-bonding groups at the C7 and C8 positions. nih.govnih.gov These modifications were intended to create additional interactions with the TLR4/myeloid differentiation protein-2 (MD-2) complex. nih.govnih.gov Notably, compounds with aryl groups at the C8 position, such as phenyl and β-naphthyl, exhibited significantly greater potency as human TLR4 agonists, with some showing activity at submicromolar concentrations. nih.govnih.gov

C4 Position: In the context of kinase inhibition, the C4 position is critical for attaching side chains that occupy specific pockets in the enzyme's active site. For VEGFR-2 inhibitors, the synthesis involves a key intermediate with a chloro group at C4, which is then displaced by various substituted anilines. nih.gov This allows for the exploration of how different substituents on the N4-phenyl ring influence binding and inhibitory activity. nih.gov

Pharmacophore Modeling and Ligand Design Strategies for Pyrimido[5,4-b]indolones

Pharmacophore modeling is a computational strategy used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netfrontiersin.org This approach is instrumental in virtual screening and the rational design of new ligands. dergipark.org.tr For the pyrimido[5,4-b]indole class, pharmacophore models help rationalize the observed structure-activity relationships and guide the synthesis of more potent and selective analogs. nih.gov

A pharmacophore model is typically built using the structural features of a known active ligand or from the protein-ligand complex itself. frontiersin.orgdergipark.org.tr Key features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. frontiersin.org For example, a preliminary pharmacophore model for α(1D)-adrenoceptor antagonists was developed based on a series of pyrimido[5,4-b]indole derivatives. nih.gov This model successfully explained the relationship between the structural properties of the compounds and their binding data. nih.gov

In the context of kinase inhibition, structure-based pharmacophore modeling is particularly powerful. researchgate.net Molecular docking simulations of pyrimido[4,5-b]indole derivatives into the VEGFR-2 active site revealed that the scaffold's 1-N and 9-NH groups form crucial hydrogen bonds with the hinge region residue Cys917. nih.gov The pyrimido[5,4-b]indole ring itself occupies the adenine (B156593) binding portion of the ATP binding site. nih.gov The ligand design strategy, therefore, focuses on maintaining these core interactions while introducing substituents that can form additional favorable contacts in adjacent hydrophobic regions, thereby improving binding affinity and selectivity. nih.gov Computational analysis further suggests that for TLR4 agonists, the enhanced potency of C8-aryl derivatives may stem from additional binding interactions at the interface of the TLR4/MD-2 complex. nih.gov

Correlation of Structural Features with Biochemical Activity Profiles

The systematic modification of the 3-amino-5H-pyrimido[5,4-b]indol-4-one scaffold has led to a clear understanding of how specific structural features correlate with biochemical activity.

For TLR4 agonists, SAR studies revealed that substitution on the benzo ring is a key determinant of potency. nih.govnih.gov A lead compound (Compound 1) was used as a baseline to evaluate new analogs. nih.gov The introduction of aryl groups at the C8 position led to a significant increase in agonist activity for both human and murine TLR4. nih.govnih.gov

Table 1: Effect of C8-Substituents on TLR4 Agonist Activity of Pyrimido[5,4-b]indoles. nih.gov
CompoundC8-SubstituentHuman TLR4 Activity (Normalized AUC)Murine TLR4 Activity (Normalized AUC)
1 (Lead)H1.01.0
36Phenyl>10>10
39β-Naphthyl>10>10

AUC: Area Under the Curve, normalized to the lead compound 1.

In the realm of cancer therapy, pyrimido[5,4-b]indole derivatives have been investigated as potent kinase inhibitors. researchgate.netnih.gov For instance, derivatives of a related pyrimido[4,5-b]indole scaffold were evaluated for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) kinases, including wild-type (WT) and mutant (T790M) forms. The data shows that specific substitutions are crucial for potent inhibition.

Table 2: Antiproliferative and Kinase Inhibitory Activity of Pyrimido[4,5-b]indole Derivatives. researchgate.net
CompoundAntiproliferative IC₅₀ (H1975 cells, µM)EGFRWT Kinase IC₅₀ (nM)EGFRT790M Kinase IC₅₀ (nM)
5b5.2230.112.8
5g6.34--
Gefitinib (Reference)-19.1356.8
Osimertinib (Reference)-54.39.1

IC₅₀: Half maximal inhibitory concentration. H1975 is a human lung adenocarcinoma cell line with L858R and T790M mutations in EGFR.

These studies demonstrate a direct correlation between the structural modifications of the pyrimido[5,4-b]indolone core and the resulting biochemical profile. The scaffold serves as an effective anchor in the binding site of target proteins, while targeted substitutions at positions like C8, N5, and C4 allow for the fine-tuning of potency, selectivity, and cellular activity. researchgate.netnih.govnih.gov

Applications of 3 Amino 5h Pyrimido 5,4 B Indol 4 One and Its Analogs As Chemical Probes and Research Tools

Utilization as Fluorescent Probes for Cellular Imaging and Biosensing Applications

While direct applications of 3-amino-5H-pyrimido[5,4-b]indol-4-one as a fluorescent probe are not extensively documented in current literature, the inherent characteristics of the broader family of indole-fused heterocyclic compounds suggest significant potential in this area. The development of fluorescent small molecules is critical for real-time, non-invasive monitoring of biological processes within living cells.

The indole (B1671886) ring is a well-known fluorophore, and its incorporation into larger, rigid, fused systems like the pyrimido[5,4-b]indole scaffold can lead to enhanced optical properties, such as increased fluorescence. researchgate.net Modifications to the core structure can improve characteristics like quantum yield and Stokes shift, making them more suitable for bioimaging. researchgate.net For instance, related π-expanded indoloindolizine systems, which also feature fused indole moieties, exhibit vivid and tunable fluorescence across the visible spectrum, highlighting the potential of such scaffolds in developing novel probes. chemrxiv.org

Furthermore, the development of biosensors for indole metabolites is an active area of research. biorxiv.org Although many current systems rely on protein-based recognition rather than the intrinsic fluorescence of the target, the development of specific pyrimido[5,4-b]indole analogs with high fluorescence quantum yields could offer a direct detection method. The synthesis of derivatives with enhanced optical properties is seen as a key step toward their use in biosensors and advanced bioimaging applications. researchgate.net

Application in Affinity Ligand Discovery and Target Deconvolution Studies

The pyrimido[5,4-b]indole scaffold has proven to be a fruitful starting point for the discovery of potent and selective ligands for various protein targets. These compounds act as molecular probes to investigate the function of these proteins and to validate them as therapeutic targets.

A notable example is the identification of substituted pyrimido[5,4-b]indoles as selective agonists for Toll-like receptor 4 (TLR4), a key receptor in the innate immune system. nih.gov A cell-based high-throughput screen identified these compounds as potent activators of the NF-κB pathway through TLR4. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of analogs with optimized potency, which can be used to probe the TLR4 signaling pathway and its role in immunity. nih.govnih.gov

In another line of research, derivatives of pyrimido[5,4-b]indole-2,4-dione have been identified as highly potent and selective ligands for the α1-adrenoceptor. nih.gov Radioligand binding assays were used to determine the affinity of these compounds, revealing that specific substitutions could achieve nanomolar potency and high selectivity over other adrenergic and serotonin (B10506) receptors. nih.gov Such selective ligands are invaluable tools for dissecting the physiological and pathological roles of specific receptor subtypes.

Compound/Analog ClassTarget ProteinKey FindingsReference(s)
Substituted pyrimido[5,4-b]indolesToll-like receptor 4 (TLR4)Identified as potent and selective agonists through high-throughput screening; activate NF-κB pathway. nih.gov, nih.gov
3-Substituted pyrimido[5,4-b]indole-2,4-dionesα1-AdrenoceptorAct as potent and highly selective ligands. 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione showed a Ki of 0.21 nM. nih.gov
Pyrimido[5,4-b]indolizine derivativesBruton's tyrosine kinase (BTK)Showed selective inhibitory activity against BTK-sensitive cells, indicating potential as selective inhibitors. google.com

Use as Reference Compounds in Biochemical and Enzymatic Assays

In drug discovery and chemical biology, reference compounds are essential for assay validation, hit identification, and as starting points for medicinal chemistry programs. Pyrimido[5,4-b]indole derivatives have served this role in several screening campaigns.

The discovery of this scaffold as a TLR4 agonist originated from a large-scale, cell-based high-throughput screen designed to find small molecule stimulators of the innate immune system. nih.gov In this context, the initial "hit" compounds from the pyrimido[5,4-b]indole class served as reference points for subsequent SAR studies. nih.govnih.gov These follow-up studies used the initial compounds to benchmark the potency and efficacy of newly synthesized analogs in assays measuring NF-κB activation or cytokine production. nih.gov

The assays employed are often sophisticated cell-based reporter systems. For example, a Förster resonance energy transfer (FRET) based reporter assay in the human monocytic THP-1 cell line was used to identify the pyrimido[5,4-b]indoles as NF-κB activators. nih.gov The activity of new analogs was then quantified and compared to the original reference compounds to understand how chemical modifications influenced biological activity.

Assay TypePurposeRole of Pyrimido[5,4-b]indoleCell LineReference(s)
NF-κB Reporter Assay (FRET)High-throughput screening for innate immune stimulatorsIdentified as a "hit" chemotype; used as a reference for SAR.THP-1 (human monocytic) nih.gov, nih.gov
Cytokine Release Assay (ELISA)Measure downstream effects of receptor activationUsed as a reference compound to evaluate IL-6 and IP-10 production.Murine bone marrow-derived dendritic cells nih.gov
Radioligand Binding AssayDetermine receptor affinity and selectivityServed as the core scaffold for developing highly potent and selective ligands.Rat cortical membranes nih.gov

Potential in Material Science and Optoelectronic Applications

The application of this compound and its direct analogs in material science and optoelectronics is an emerging area with significant theoretical potential, though it is less explored than their biological applications. The electronic properties of fused aromatic systems are of great interest for creating novel organic materials for devices like organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).

Research into related heterocyclic structures provides a strong rationale for this potential. For instance, copolymers based on pyrimido[4,5-g]quinazoline-4,9-dione, a different but structurally related fused pyrimidine (B1678525) system, have been successfully used as p-type semiconductors in OTFTs, demonstrating hole mobilities suitable for electronic applications. rsc.org The nitrogen atoms within these structures can interact with acids, leading to dramatic shifts in their absorption spectra, which suggests their utility in chemical sensors. rsc.org

Moreover, other indole-containing fused systems, such as π-expanded indoloindolizines, have been specifically designed to create stable and tunable organic materials for optoelectronics. chemrxiv.orgchemrxiv.org These compounds exhibit bright fluorescence and enhanced stability compared to traditional polycyclic aromatic hydrocarbons, making them promising candidates for device applications. chemrxiv.org These findings suggest that the pyrimido[5,4-b]indole scaffold, with its combination of an indole nucleus and a pyrimidine ring, is a promising platform for designing new materials with tailored optoelectronic properties. researchgate.net

Future Directions and Emerging Research Avenues for 3 Amino 5h Pyrimido 5,4 B Indol 4 One Chemistry

Integration with Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and activity prediction of 3-amino-5H-pyrimido[5,4-b]indol-4-one analogs. These computational tools can analyze vast datasets to identify complex relationships between chemical structures and biological activities, thereby streamlining the drug discovery process. nih.gov

Key Applications:

Quantitative Structure-Activity Relationship (QSAR) Models: ML algorithms are increasingly used to develop sophisticated QSAR models. arxiv.org For pyrimido[5,4-b]indole derivatives, these models can predict biological activities, such as their affinity for specific receptors, based on their structural features. nih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing.

De Novo Drug Design: AI, particularly through deep learning and generative models, can design novel pyrimido[5,4-b]indolone structures with desired pharmacological properties. philadelphia.edu.jo These models learn from existing chemical data to generate molecules that are predicted to be active against a specific biological target.

Activity Prediction and Target Identification: Machine learning models can be trained to predict the biological activities of novel compounds, including potential antibacterial or anticancer properties. arxiv.orgresearchgate.net For instance, deep learning has shown promise in identifying new antibacterial compounds by analyzing vast molecular databases. arxiv.org Chemoinformatic clustering, an unsupervised ML technique, has been successfully used to group pyrimido[5,4-b]indoles based on their kinetic profiles of NF-κB activation, helping to identify compounds with specific functional characteristics. nih.govescholarship.org

Synergism/Antagonism Prediction: AI can be employed to predict how derivatives of this compound might interact with other drugs, identifying potential synergistic or antagonistic effects. nih.gov

The table below illustrates how different AI and ML techniques can be applied to the study of pyrimido[5,4-b]indolones.

Machine Learning TechniqueApplication in Pyrimido[5,4-b]indolone ResearchPotential Outcome
Supervised Learning (e.g., Random Forest, Support Vector Machines)Development of QSAR models to predict binding affinity to targets like α1-adrenoceptors or TLR4. nih.govresearchgate.netFaster identification of potent and selective ligands.
Deep Learning (e.g., Deep Neural Networks)De novo design of novel pyrimido[5,4-b]indolone scaffolds with optimized properties. arxiv.orgphiladelphia.edu.joDiscovery of compounds with improved efficacy and drug-like properties.
Unsupervised Learning (e.g., Chemoinformatic Clustering)Grouping compounds based on kinetic profiles of biological activity (e.g., NF-κB activation). nih.govescholarship.orgIdentification of distinct functional classes within a compound library.

Novel Synthetic Methodologies for Enhanced Structural Diversity and Complexity

Expanding the chemical space of this compound derivatives is crucial for discovering new biological activities. Future research will focus on developing novel synthetic methodologies that allow for greater structural diversity and complexity.

Emerging Synthetic Strategies:

Multi-component Reactions: The development of one-pot, multi-component reactions provides an efficient pathway to complex molecular scaffolds from simple starting materials. A four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles has been developed, forming four C-N bonds in a single step. mdpi.com Similar strategies could be adapted for the this compound core.

Combinatorial Synthesis: The creation of combinatorial libraries of pyrimido[5,4-b]indoles allows for the rapid generation of a large number of analogs for high-throughput screening. A 42-member combinatorial library was synthesized to identify potent N3-alkyl substituted pyrimidoindoles that modulate NF-κB signaling. nih.govescholarship.org

Late-Stage Functionalization: Techniques such as photocatalysis, electrocatalysis, and metal-catalyzed cross-coupling reactions are being explored for the late-stage modification of complex molecules like tryptophan, a related indole-containing structure. researchgate.net These methods could be applied to the pyrimido[5,4-b]indolone scaffold to introduce diverse functional groups without needing to re-synthesize the core structure.

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control for the production of pyrimido[5,4-b]indolone intermediates and final products.

The table below summarizes some novel synthetic approaches and their potential impact on the diversity of pyrimido[5,4-b]indolone derivatives.

Synthetic MethodologyDescriptionPotential Advantage
Multi-component ReactionsCombining three or more starting materials in a single reaction vessel to form a complex product. mdpi.comresearchgate.netIncreased efficiency, reduced waste, and rapid access to complex structures.
Combinatorial ChemistrySystematically creating a large number of different but related compounds. nih.govescholarship.orgFacilitates the exploration of structure-activity relationships.
Late-Stage FunctionalizationIntroducing functional groups into a complex molecule at a late stage of the synthesis. researchgate.netAllows for rapid diversification of lead compounds.

Unexplored Biological Targets and Mechanistic Pathways for Fundamental Inquiry

While research has identified some biological targets for pyrimido[5,4-b]indole derivatives, many potential targets and mechanistic pathways remain unexplored. Future investigations will aim to uncover new therapeutic applications for this class of compounds.

Potential Research Areas:

Toll-Like Receptor (TLR) Modulation: Certain pyrimido[5,4-b]indoles have been identified as TLR4 agonists, while others prolong NF-κB activation induced by TLR4 ligands without intrinsic agonist activity. nih.govescholarship.orgnih.gov This dual activity suggests a complex interaction with the TLR4/MD-2 complex and warrants further investigation into their potential as vaccine adjuvants or immunomodulators. nih.gov The precise binding interactions at the TLR4/myeloid differentiation protein-2 (MD-2) complex could be further elucidated. nih.gov

Adrenoceptor Subtype Selectivity: Derivatives of the 5H-pyrimido[5,4-b]indole-(1H,3H)2,4-dione system have shown preferential affinity for the α1D-adrenoceptor subtype. nih.govacs.orgresearchgate.net Further exploration of this scaffold could lead to the development of highly selective ligands for different adrenoceptor subtypes, with potential applications in cardiovascular diseases.

Enzyme Inhibition: The fused pyrimidine (B1678525) ring system is present in many pharmacologically active molecules that act as enzyme inhibitors. researchgate.net Screening this compound derivatives against various enzyme families, such as kinases or phosphodiesterases, could reveal novel inhibitory activities. researchgate.net

Antibacterial Drug Discovery: Pyrimido[4,5-b]indole derivatives have demonstrated broad-spectrum antibacterial activity, including against multidrug-resistant Gram-negative pathogens. acs.org This suggests that the pyrimido[5,4-b]indole scaffold may also have potential as a source of new antibiotics.

The following table highlights known and potential biological targets for pyrimido[5,4-b]indolone derivatives.

Biological TargetKnown/Potential ActivityTherapeutic Area
Toll-Like Receptor 4 (TLR4)Agonism and modulation of NF-κB signaling. nih.govescholarship.orgnih.govImmunology, Vaccine Adjuvants
α1-Adrenoceptor SubtypesAntagonistic activity with selectivity for α1D. nih.govacs.orgresearchgate.netCardiovascular Disease
GyrB/ParEInhibition (demonstrated for pyrimido[4,5-b]indoles). acs.orgInfectious Disease
Phosphodiesterases (PDEs)Inhibition of cGMP-inhibited PDEs. researchgate.netCardiovascular Disease

Development of Advanced Analytical Techniques for Comprehensive Pyrimido[5,4-b]indolone Characterization

As more complex and diverse pyrimido[5,4-b]indolone derivatives are synthesized, the need for advanced analytical techniques for their comprehensive characterization will grow. While standard methods like NMR and mass spectrometry are essential, new approaches can provide deeper insights into their structure and properties.

Future Analytical Developments:

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap MS can provide highly accurate mass measurements, which are crucial for confirming the elemental composition of novel compounds and identifying metabolites in complex biological matrices.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., HSQC, HMBC) are vital for the unambiguous structural elucidation of complex pyrimido[5,4-b]indolone analogs. Future applications may involve the use of solid-state NMR for studying the conformation of these molecules in different environments.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive three-dimensional structural information, which is invaluable for understanding ligand-receptor interactions and for guiding computational modeling studies. researchgate.net

Chiral Chromatography: For enantiomerically pure pyrimido[5,4-b]indolones, the development of specific chiral separation methods will be essential for studying the biological activity of individual stereoisomers.

Computational Spectroscopy: The use of density functional theory (DFT) and other computational methods to predict spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) can aid in the structural confirmation of newly synthesized compounds. researchgate.net

The table below outlines key analytical techniques and their specific applications in the characterization of pyrimido[5,4-b]indolones.

Analytical TechniqueApplicationInformation Gained
High-Resolution Mass Spectrometry (HRMS)Elemental composition analysis and metabolite identification.Confirms molecular formula and aids in metabolism studies.
2D NMR SpectroscopyDetailed structural elucidation of complex derivatives. mdpi.comUnambiguous assignment of all protons and carbons.
Single-Crystal X-ray DiffractionDetermination of the three-dimensional molecular structure. researchgate.netProvides precise bond lengths, angles, and conformational details.
Density Functional Theory (DFT) CalculationsPrediction of molecular properties and spectroscopic data. researchgate.netComplements experimental data for structural verification.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-amino-5H-pyrimido[5,4-b]indol-4-one and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with cyclization of indole or pyrimidine precursors. For example:

  • Core formation : Microwave-assisted reactions using DMSO:H₂O mixtures with catalysts like CuI and ascorbic acid (e.g., compound 32 in ).
  • Functionalization : Substitution with benzyl, aryl, or alkyl groups via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) .
  • Purification : Column chromatography (silica gel) or recrystallization for isolation .

Q. How is structural characterization performed for pyrimidoindole derivatives?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regiochemistry (e.g., δ 12.14 ppm for indole NH in ).
  • Mass spectrometry : HRMS to verify molecular weights (e.g., [M+H]+ calcd. 292.1, found 291.9 in ).
  • X-ray crystallography : Resolve 3D conformation and hydrogen-bonding networks (e.g., Hirshfeld surface analysis in ).

Q. What initial biological screening assays are used to evaluate activity?

  • Methodological Answer :

  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., TLR4 inhibition studies in ).
  • Antimicrobial activity : Broth microdilution assays against bacterial/fungal strains (e.g., MIC values in ).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination in ).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of pyrimidoindole derivatives?

  • Methodological Answer :

  • Systematic substitution : Vary substituents (e.g., methyl, chloro, trifluoromethyl) at positions 3, 5, or 8 to modulate lipophilicity and target binding .
  • Bioisosteric replacement : Replace sulfur with oxygen in thioether linkages to improve metabolic stability (e.g., compound 34 in ).
  • Data-driven design : Use IC₅₀ values and LogP correlations to balance potency and solubility .

Q. What strategies address low solubility or stability in pyrimidoindole derivatives?

  • Methodological Answer :

  • Salt formation : Use HCl or sodium salts to enhance aqueous solubility (e.g., compound 7 in ).
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) for improved bioavailability .
  • Formulation : Nanoencapsulation or liposomal delivery systems for in vivo studies .

Q. How are computational methods applied to study pyrimidoindole mechanisms?

  • Methodological Answer :

  • Molecular docking : Predict binding modes to targets like TLR4 or HBV polymerase (e.g., Glide SP scoring in ).
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Develop predictive models using descriptors like topological polar surface area (TPSA) .

Q. How do researchers resolve contradictions in biological data across studies?

  • Methodological Answer :

  • Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors in ).
  • Orthogonal validation : Confirm enzyme inhibition with SPR (surface plasmon resonance) alongside fluorescence assays .
  • Meta-analysis : Compare datasets across analogs (e.g., anticonvulsant EC₅₀ vs. LogD trends in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.